CP21R7

Description

Properties

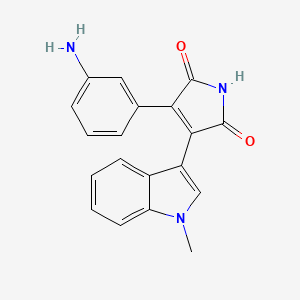

IUPAC Name |

3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTAEYDIDMGJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CP21R7: A Potent and Selective GSK3β Inhibitor for Research and Drug Development

An In-depth Technical Guide

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on CP21R7, a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a critical serine/threonine kinase involved in a multitude of cellular signaling pathways, making it a high-value target for therapeutic intervention in diseases ranging from neurodegenerative disorders to cancer and metabolic diseases.

Executive Summary

This compound is a maleimide-class compound identified as a highly potent inhibitor of GSK3β. With an IC50 in the low nanomolar range, it demonstrates significant selectivity over other kinases, such as Protein Kinase Cα (PKCα). Its mechanism of action involves the direct inhibition of GSK3β's kinase activity, which leads to the activation of the canonical Wnt/β-catenin signaling pathway. This is evidenced by the intracellular accumulation of β-catenin and subsequent activation of TCF/LEF-mediated transcription. The high potency and selectivity of this compound make it an invaluable tool for studying GSK3β-mediated signaling and a promising starting point for the development of novel therapeutics.

Biochemical Profile and Potency

This compound's primary pharmacological characteristic is its potent and selective inhibition of GSK3β. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the quantitative data for this compound's inhibitory activity against GSK3β and its selectivity against a related kinase, PKCα.

| Target Kinase | IC50 (nM) | Selectivity (Fold vs. GSK3β) | Reference |

| GSK3β | 1.8 | - | [1][2][3] |

| PKCα | 1900 | ~1055-fold | [1][2][3] |

Table 1: In Vitro Inhibitory Potency and Selectivity of this compound.

Experimental Protocol: In Vitro GSK3β Kinase Assay (Luminescence-Based)

The IC50 value of this compound against GSK3β can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the GSK3β kinase reaction is carried out in the presence of a substrate (e.g., a synthetic peptide like GSK-3 substrate peptide), ATP, and varying concentrations of the inhibitor (this compound). After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the kinase activity.

Methodology:

-

Reagent Preparation: Recombinant human GSK3β enzyme, GSK substrate peptide, and ATP are diluted in a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

Inhibitor Dilution: A serial dilution of this compound is prepared in DMSO and then further diluted in kinase buffer. A DMSO-only control is included (0% inhibition).

-

Reaction Setup (96-well or 384-well plate):

-

To each well, add the GSK3β enzyme and the specific concentration of this compound or DMSO control.

-

Initiate the kinase reaction by adding a mixture of the GSK substrate peptide and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to stop the reaction. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow for ATP generation and signal stabilization.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The relative light units (RLU) are plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Cellular Mechanism of Action: Wnt Pathway Activation

GSK3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3β, this compound prevents this phosphorylation event, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Experimental Protocol: Western Blot for β-catenin Accumulation

This protocol details the method to qualitatively and quantitatively assess the increase in intracellular β-catenin levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T or another responsive cell line) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 1-3 µM) or a vehicle control (DMSO) for a specified time (e.g., 3-6 hours).

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto a polyacrylamide gel (e.g., 10% gel) and separate the proteins by size using electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for total β-catenin (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional output of the Wnt pathway.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple TCF/LEF transcriptional response elements (e.g., TOPFlash plasmid). When β-catenin activates TCF/LEF, luciferase is expressed. A second plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is co-transfected to normalize for transfection efficiency.

Methodology:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the TCF/LEF-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 16-24 hours to allow for reporter gene expression.

-

Cell Lysis and Signal Measurement:

-

Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Fold-change in reporter activity is calculated relative to the vehicle-treated control cells.

Experimental and Logical Workflows

Visualizing the workflow for characterizing a kinase inhibitor like this compound can clarify the experimental process from initial screening to cellular validation.

References

The Role of CP21R7 in the Activation of the Wnt Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in numerous diseases, most notably cancer. This document provides a technical examination of CP21R7, a novel modulator of the Wnt signaling cascade. We will explore the current understanding of its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate this pathway.

Introduction to Wnt Signaling

The Wnt signaling pathway is a complex, evolutionarily conserved pathway that transmits signals from the cell surface to the nucleus. In the canonical pathway, the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor complex initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1, which drive cell proliferation. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

This compound: A Modulator of the Wnt Pathway

Emerging research has identified this compound as a key player in the activation of the Wnt signaling pathway. While the precise molecular interactions are still under active investigation, current data suggests that this compound may function by interfering with the β-catenin destruction complex, thereby promoting β-catenin stabilization and downstream signaling.

Proposed Mechanism of Action

The prevailing hypothesis is that this compound directly or indirectly inhibits the activity of GSK3β, a central component of the destruction complex. This inhibition prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.

CP21R7: A Technical Guide for Researchers

Introduction: CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2][3] Its ability to modulate critical cellular signaling pathways, primarily the canonical Wnt signaling pathway, has positioned it as a valuable tool in stem cell research and developmental biology.[1][4] This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the formal name 3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a yellow to orange solid compound.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 125314-13-8 | [1][2][4] |

| Molecular Formula | C₁₉H₁₅N₃O₂ | [1][4] |

| Molecular Weight | 317.34 g/mol | [1][4] |

| Appearance | Yellow to orange solid | [1] |

| Solubility | ||

| In DMSO | ≥ 32 mg/mL (100.84 mM) | |

| In DMF | 1 mg/mL | |

| Storage | ||

| Powder | -20°C for 3 years | |

| In Solvent | -80°C for 2 years; -20°C for 1 year |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of GSK-3β with an IC₅₀ value of 1.8 nM.[2][5][6] It also exhibits inhibitory activity against Protein Kinase Cα (PKCα), but at a much higher concentration (IC₅₀ = 1900 nM), indicating its selectivity for GSK-3β.[2][5][6]

The primary mechanism of action of this compound is the inhibition of GSK-3β, a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes.[7] This potent activation of the canonical Wnt signaling pathway is a cornerstone of this compound's utility in research.[2][3][4]

Experimental Protocols

Activation of Canonical Wnt Signaling in Human Pluripotent Stem Cells (hPSCs)

This protocol is a representative method for inducing mesodermal commitment from hPSCs by activating Wnt signaling with this compound, based on published applications.[1][2]

Materials:

-

This compound (CAS No. 125314-13-8)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Human Pluripotent Stem Cells (hPSCs)

-

Appropriate hPSC culture medium (e.g., mTeSR1)

-

Differentiation basal medium (e.g., N2B27)

-

Recombinant human BMP4

-

Sterile, tissue culture-treated plates

-

Standard cell culture equipment

Methodology:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[1]

-

-

hPSC Culture:

-

Culture hPSCs on an appropriate matrix (e.g., Matrigel) in hPSC culture medium according to standard protocols.

-

Passage the cells as needed and ensure they are healthy and exhibit typical pluripotent morphology before starting differentiation.

-

-

Induction of Mesodermal Differentiation:

-

When hPSCs reach the desired confluency (typically 70-80%), aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add the differentiation basal medium supplemented with the desired concentration of this compound (a typical effective concentration is 3 µM) and BMP4.[2]

-

Culture the cells for the desired period (e.g., 24-72 hours), monitoring for morphological changes indicative of differentiation.

-

-

Analysis of Differentiation:

-

Assess the commitment to the mesodermal lineage by analyzing the expression of key marker genes, such as T (Brachyury), using methods like quantitative PCR (qPCR) or immunofluorescence staining.[3]

-

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt signaling pathway and the role of this compound in its activation.

Caption: Canonical Wnt pathway modulation by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

CP21R7: A Technical Guide to a Potent GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP21R7, also known as CP21, is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulatory enzyme implicated in a multitude of cellular processes. Its discovery has opened avenues for therapeutic intervention in various diseases, including metabolic disorders, neurodegenerative diseases, and viral infections. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Discovery and Initial Characterization

This compound was identified as part of a series of maleimide-based compounds designed for high potency and selectivity against GSK-3β. The initial discovery efforts highlighted its significant inhibitory activity and selectivity, laying the groundwork for its use as a chemical probe and potential therapeutic agent.

Kinase Inhibition Profile

The inhibitory activity of this compound was primarily assessed against GSK-3β and Protein Kinase Cα (PKCα) to determine its potency and selectivity.

| Kinase Target | IC50 (nM) | Reference |

| GSK-3β | 1.8 | [1] |

| PKCα | 1900 | [1] |

Mechanism of Action: Activation of the Wnt/β-Catenin Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of GSK-3β, a central negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in cell proliferation, differentiation, and fate.

Figure 1: this compound inhibits GSK-3β, leading to the activation of the canonical Wnt/β-catenin signaling pathway.

Preclinical Development and Therapeutic Potential

The role of GSK-3β in various pathologies has positioned this compound as a promising candidate for further preclinical investigation in several therapeutic areas.

Osteoporosis

GSK-3β inhibition has been shown to promote osteoblast differentiation and bone formation, while simultaneously reducing osteoclast activity. This dual action makes GSK-3β inhibitors attractive candidates for the treatment of osteoporosis. Preclinical studies with related compounds have demonstrated efficacy in animal models of osteoporosis, suggesting a potential therapeutic application for this compound in bone diseases.

SARS-CoV-2 Infection

Recent research has implicated GSK-3β in the life cycle of coronaviruses. GSK-3β is involved in the phosphorylation of the SARS-CoV-2 nucleocapsid (N) protein, a process essential for viral replication. Inhibition of GSK-3β has been shown to block this phosphorylation event, thereby inhibiting viral replication. Furthermore, GSK-3β inhibition can potentiate the host's anti-viral immune response. These findings suggest that this compound could be explored as a potential host-directed therapy for COVID-19.

References

The Biological Functions of GSK3β Inhibition by CP21R7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions. Consequently, GSK3β has emerged as a compelling therapeutic target for drug discovery and development. CP21R7 is a potent and selective inhibitor of GSK3β, demonstrating significant potential in preclinical research. This technical guide provides an in-depth overview of the core biological functions of GSK3β inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of GSK3β.[1][2] Its high affinity for the ATP-binding pocket of GSK3β effectively blocks the kinase activity of the enzyme, preventing the phosphorylation of its downstream substrates. This inhibition leads to the modulation of key signaling pathways that are normally suppressed by active GSK3β.

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with the inhibitory activity and biological effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. GSK3β |

| GSK3β | 1.8 | - |

| PKCα | 1900 | >1000-fold |

Data compiled from publicly available information.[1][2]

Table 2: In Vivo Efficacy of this compound in a HeLa Cervical Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | % Tumor Growth Inhibition (vs. Control) |

| Control | ~1200 | ~1.0 | - |

| This compound | ~600 | ~0.5 | ~50% |

Approximate values extrapolated from graphical data presented in Zheng et al., 2024.[2][3]

Biological Functions and Signaling Pathways

Activation of the Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK3β is a key component of the "destruction complex," which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin.[1][2] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to initiate the expression of Wnt target genes involved in cell proliferation, differentiation, and fate determination.[4][5]

Modulation of the PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[6][7] GSK3β can be a downstream effector of the PI3K/Akt pathway. Akt can phosphorylate and inactivate GSK3β. Conversely, GSK3β inhibition by this compound has been shown to impact this pathway. In cervical cancer cells, inhibition of GSK3β by this compound led to a decrease in the phosphorylation of Akt (p-Akt), suggesting a feedback mechanism or crosstalk between GSK3β and the PI3K/Akt pathway.[2][3] This reduction in p-Akt contributes to the observed decrease in cancer cell proliferation and survival.

Potential Neuroprotective Effects

GSK3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[8][9] By inhibiting GSK3β, this compound has the potential to reduce tau hyperphosphorylation, thereby preventing NFT formation and subsequent neuronal dysfunction and death. Furthermore, GSK3β activity is linked to the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[10] Inhibition of GSK3β may, therefore, offer a dual benefit in Alzheimer's disease by targeting both major pathological hallmarks. While direct experimental evidence for this compound in neuroprotection is not yet widely published, its mechanism of action strongly suggests therapeutic potential in this area.

Potential Anti-inflammatory Effects

GSK3β plays a pro-inflammatory role by positively regulating the production of inflammatory cytokines and modulating the activity of transcription factors such as NF-κB.[11][12] Inhibition of GSK3β is therefore hypothesized to have anti-inflammatory effects. By suppressing GSK3β activity, this compound could potentially reduce the expression and release of pro-inflammatory mediators from immune cells like microglia, the resident immune cells of the central nervous system. This suggests a therapeutic application for this compound in neuroinflammatory conditions and other inflammatory diseases. Further research is needed to specifically evaluate the anti-inflammatory profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological functions.

Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on the viability of cancer cells (e.g., HeLa).

Materials:

-

HeLa cells

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 µM) or vehicle control (DMSO) and incubate for the desired time period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU)

Objective: To measure the effect of this compound on the proliferation of cancer cells (e.g., HeLa).

Materials:

-

HeLa cells

-

This compound

-

EdU (5-ethynyl-2´-deoxyuridine) labeling/detection kit

-

Culture plates with coverslips

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100)

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 0.5 µM) or vehicle control for the desired duration.

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours to allow for incorporation into newly synthesized DNA.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.

-

Perform the click chemistry reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent azide.

-

Counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of EdU-positive (proliferating) cells.

Western Blot Analysis for PI3K/Akt Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

HeLa cells or tumor tissue lysates

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound or vehicle control as described previously.

-

Lyse the cells or homogenize tumor tissue in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein levels.

Experimental and Logical Workflows

Conclusion and Future Directions

This compound is a potent and selective inhibitor of GSK3β with demonstrated efficacy in preclinical models of cancer. Its ability to modulate fundamental signaling pathways such as Wnt/β-catenin and PI3K/Akt underscores its therapeutic potential. While its primary characterization has been in the context of oncology, the central role of GSK3β in neurodegenerative and inflammatory diseases suggests that this compound may have broader clinical applications. Future research should focus on elucidating the specific effects of this compound in models of Alzheimer's disease and neuroinflammation to validate its potential as a neuroprotective and anti-inflammatory agent. Further in vivo studies are also warranted to establish its pharmacokinetic and pharmacodynamic profiles and to assess its long-term safety and efficacy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of GSK3β inhibition by this compound.

References

- 1. Design, synthesis, and biological evaluation of tetrahydropyrimidine analogue as GSK-3β/Aβ aggregation inhibitor and anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Neuro-Inflammatory Signals in Microglia by Plasma Prekallikrein and Neuronal Cell Debris [frontiersin.org]

- 12. The role of microglial P2X7: modulation of cell death and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

The GSK-3β Inhibitor CP21R7: A Technical Guide to its Impact on β-catenin Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of CP21R7, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), and its consequential effect on the stabilization and accumulation of β-catenin. This document details the underlying signaling pathways, provides quantitative data on the effects of GSK-3β inhibition on β-catenin levels, and offers comprehensive experimental protocols for the assessment of these effects. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and evaluate compounds like this compound in their studies.

Introduction

β-catenin is a multifunctional protein that plays a central role in both cell-cell adhesion and gene transcription.[1] As a key component of the canonical Wnt signaling pathway, the intracellular concentration of β-catenin is tightly regulated. In the absence of a Wnt signal, a "destruction complex," which includes GSK-3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3]

This compound is a potent and selective inhibitor of GSK-3β. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, thereby disrupting its degradation. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it can activate target gene transcription.[1][2] This guide will explore the molecular mechanisms of this process and provide practical information for its investigation in a laboratory setting.

Signaling Pathway

The canonical Wnt signaling pathway is a critical regulator of cellular processes. The inhibitory action of this compound on GSK-3β directly impacts this pathway, leading to the stabilization of β-catenin.

Caption: Canonical Wnt signaling pathway and the inhibitory effect of this compound on GSK-3β.

Quantitative Effect of GSK-3β Inhibition on β-catenin Levels

| Treatment Condition | Fold Change in Total β-catenin (Whole Cell Lysate) | Fold Change in Nuclear β-catenin | Reference |

| 1 µM BIO, 16 hours | 1.55 ± 0.15 | 1.51 ± 0.23 | [1] |

Data is represented as mean ± standard deviation.

Experimental Protocols

To assess the effect of this compound on β-catenin levels, Western Blotting and Immunocytochemistry are the most common and effective methods.

Experimental Workflow

The general workflow for investigating the impact of this compound on β-catenin involves cell culture, treatment with the inhibitor, and subsequent analysis of β-catenin levels and localization.

Caption: General experimental workflow for assessing the effect of this compound on β-catenin.

Western Blotting for Total β-catenin

This protocol allows for the quantification of total β-catenin protein levels in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-catenin (e.g., 1:1000 dilution)[4][5]

-

Loading control antibody: anti-β-actin or anti-GAPDH (e.g., 1:5000 dilution)[6]

-

HRP-conjugated secondary antibody (e.g., 1:3000-1:5000 dilution)[4][6]

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody and a loading control antibody overnight at 4°C with gentle agitation.[4][5]

-

Washing: Wash the membrane three times with TBST for 10-15 minutes each.[4]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize the β-catenin signal to the loading control.

Immunocytochemistry for β-catenin Localization

This protocol allows for the visualization of β-catenin's subcellular localization, particularly its translocation to the nucleus.

Materials:

-

Cells grown on glass coverslips

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-β-catenin (e.g., 1:200 - 1:2000 dilution)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as required.

-

Fixation: Wash cells with PBS and fix with the chosen fixative.

-

Permeabilization: If using a cross-linking fixative like PFA, permeabilize the cells to allow antibody entry.

-

Blocking: Block with blocking solution for at least 30 minutes to reduce background staining.

-

Primary Antibody Incubation: Incubate with the anti-β-catenin primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Counterstaining: Incubate with DAPI to stain the nuclei.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. Analyze the images to quantify the nuclear localization of β-catenin.

Conclusion

This compound, as a potent GSK-3β inhibitor, is a valuable tool for modulating the canonical Wnt signaling pathway and studying the downstream effects of β-catenin stabilization. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding and harnessing the therapeutic potential of targeting this critical cellular pathway. Careful execution of these methods will enable the accurate quantification and visualization of this compound's impact on β-catenin levels and localization, contributing to the advancement of research in areas such as developmental biology, oncology, and regenerative medicine.

References

- 1. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Gsk3β-β-TrCP Interaction Is Required for Late Phase Stabilization of β-Catenin in Canonical Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Feedback in the β-catenin destruction complex imparts bistability and cellular memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Novel Pathways Affected by CP21R7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes. By inhibiting GSK-3β, this compound has been shown to potently activate the canonical Wnt signaling pathway, a critical regulator of cell fate, proliferation, and differentiation.[1][2] Furthermore, emerging evidence suggests that the effects of this compound extend beyond the Wnt pathway, influencing other crucial signaling cascades such as the PI3K/Akt pathway and processes like the epithelial-to-mesenchymal transition (EMT). This technical guide provides an in-depth overview of the signaling pathways affected by this compound, detailed experimental protocols for investigating these effects, and a summary of key quantitative data.

Core Mechanism of Action: GSK-3β Inhibition

This compound exerts its primary effect by inhibiting the enzymatic activity of GSK-3β. This kinase is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of GSK-3β inhibitors, including this compound.

| Parameter | Value | Reference |

| This compound IC50 (GSK-3β) | 1.8 nM | |

| This compound IC50 (PKCα) | 1900 nM | |

| Effective Concentration (in vitro) | 0.5 - 3 µM |

Table 1: In Vitro Efficacy of this compound

| Protein | Effect of GSK-3β Inhibition | Fold Change (Approx.) | Reference |

| β-catenin | Increased protein levels | 1.5 - 2.0 | [3][4] |

| p-PI3K | Decreased phosphorylation | Variable | |

| p-Akt (Ser473) | Decreased phosphorylation | Variable | [2] |

| E-cadherin | Increased protein levels | 1.5 - 2.5 | [5][6] |

| N-cadherin | Decreased protein levels | 0.4 - 0.6 | [7] |

Table 2: Effects of GSK-3β Inhibition on Key Signaling Proteins (Data are generalized from studies using various GSK-3β inhibitors and may vary depending on the cell type and experimental conditions).

Novel Pathways Affected by this compound

Canonical Wnt/β-catenin Signaling Pathway

The most well-characterized pathway affected by this compound is the canonical Wnt signaling pathway. As a potent GSK-3β inhibitor, this compound effectively mimics the presence of a Wnt ligand, leading to the stabilization and nuclear translocation of β-catenin and the subsequent activation of Wnt target genes.

References

- 1. JCI Insight - Stabilization of E-cadherin adhesions by COX-2/GSK3β signaling is a targetable pathway in metastatic breast cancer [insight.jci.org]

- 2. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of E-cadherin adhesions by COX-2/GSK3β signaling is a targetable pathway in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen Synthase Kinase 3 (GSK-3) influences epithelial barrier function by regulating Occludin, Claudin-1 and E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK3β inhibition blocks melanoma cell/host interactions by downregulating N-cadherin expression and decreasing FAK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Mesodermal Commitment in hPSCs using CP21R7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs) into specific lineages is a cornerstone of regenerative medicine and drug discovery. The mesoderm, one of the three primary germ layers, gives rise to a plethora of cell types, including hematopoietic, endothelial, cardiac, and mesenchymal lineages. Small molecules that modulate key signaling pathways offer a powerful tool for guiding hPSC fate. CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. Inhibition of GSK-3β by this compound leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target genes crucial for mesoderm specification. In combination with Bone Morphogenetic Protein 4 (BMP4), this compound provides a robust method for inducing mesodermal commitment in hPSCs.[1]

This compound exhibits high potency with an IC50 of 1.8 nM for GSK-3β.[1][2][3][4] This high potency suggests that it can be used at low concentrations to effectively induce differentiation. These application notes provide a detailed, representative protocol for the use of this compound in directing hPSCs towards a mesodermal fate, along with methods for the characterization of the resulting cell population.

Data Presentation

Table 1: Small Molecules for Mesoderm Induction

| Compound | Target | Typical Concentration Range | Reference |

| This compound | GSK-3β | 1 - 5 µM (representative) | [1][2] |

| CHIR99021 | GSK-3β | 3 - 5 µM | [5][6] |

| BMP4 | BMP Receptor | 10 - 20 ng/mL | [7] |

Table 2: Markers for Mesoderm Identification

| Marker | Type | Method of Detection | Time of Expression |

| Brachyury (T) | Transcription Factor | qRT-PCR, Flow Cytometry | Early Mesoderm |

| MIXL1 | Transcription Factor | qRT-PCR | Early Mesoderm |

| CD56 (NCAM) | Cell Surface Marker | Flow Cytometry | Early Mesoderm |

| KDR (VEGFR2) | Cell Surface Marker | Flow Cytometry | Mesoderm Progenitors |

| CXCR4 | Cell Surface Marker | Flow Cytometry | Mesendoderm |

Table 3: Representative qRT-PCR Primer Sequences for Mesoderm Markers

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| T (Brachyury) | GCTGGATTACATGGTCCCAAG | GGCACTTCAGAAATCGGAGGG |

| MIXL1 | GTCTTCCGACAGACCATGTACC | CCCGCCTTGAGGATAAGGG |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Signaling Pathway

The induction of mesoderm by this compound and BMP4 involves the interplay of the Wnt and BMP signaling pathways. This compound, by inhibiting GSK-3β, allows for the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, including key mesodermal determinants like Brachyury (T) and MIXL1. BMP4 binds to its cell surface receptors, leading to the phosphorylation of SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which also translocates to the nucleus to regulate the expression of target genes, further promoting mesodermal specification.

Caption: this compound and BMP4 signaling in mesoderm induction.

Experimental Protocols

Protocol 1: Mesodermal Differentiation of hPSCs using this compound and BMP4

This protocol describes a representative method for inducing mesodermal commitment from hPSCs grown in a feeder-free monolayer culture.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

mTeSR™1 or similar feeder-free maintenance medium

-

Matrigel® or Vitronectin XF™ coated plates

-

DMEM/F-12

-

B-27™ Supplement

-

GlutaMAX™ Supplement

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Recombinant Human BMP4 (stock solution in sterile buffer)

-

Accutase™

-

PBS (Ca2+/Mg2+ free)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel® or Vitronectin XF™ coated plates in mTeSR™1 medium until they reach 70-80% confluency.

-

Initiation of Differentiation (Day 0):

-

Aspirate the mTeSR™1 medium and wash the cells once with DMEM/F-12.

-

Add the differentiation medium: DMEM/F-12 supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin.

-

Add this compound to a final concentration of 3 µM (this is a representative concentration and may require optimization for different cell lines).

-

Add recombinant human BMP4 to a final concentration of 20 ng/mL.

-

-

Differentiation (Day 1-2):

-

Incubate the cells at 37°C, 5% CO2.

-

On Day 1, perform a full media change with fresh differentiation medium containing this compound and BMP4.

-

-

Harvesting and Analysis (Day 2-3):

-

The cells are now committed to a mesodermal fate and can be harvested for downstream applications or further differentiation into specific mesodermal lineages.

-

For analysis, wash the cells with PBS and detach them using Accutase™.

-

Proceed with flow cytometry or RNA extraction for qRT-PCR analysis.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK-3Β抑制剂(this compound) CAS#: 125314-13-8 [m.chemicalbook.com]

- 5. Frontiers | Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells [frontiersin.org]

- 6. Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcone‐Supported Cardiac Mesoderm Induction in Human Pluripotent Stem Cells for Heart Muscle Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CP21R7 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and migration. Dysregulation of GSK-3β activity is a frequent occurrence in various human cancers, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including effective concentrations, and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of GSK-3β. This inhibition modulates downstream signaling pathways critical for cancer cell survival and proliferation. The two major pathways affected are:

-

PI3K/Akt Pathway: In many cancers, the PI3K/Akt pathway is constitutively active, promoting cell survival and proliferation. GSK-3β is a downstream effector of this pathway. Inhibition of GSK-3β by this compound has been shown to decrease the phosphorylation of Akt (p-Akt), thereby attenuating the pro-survival signals of this pathway.[1][2]

-

Wnt/β-catenin Pathway: GSK-3β is a key component of the β-catenin destruction complex. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents β-catenin degradation, leading to its accumulation and translocation to the nucleus, where it can modulate the transcription of target genes involved in cell proliferation and differentiation.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound observed in cancer cell line studies. It is important to note that the optimal concentration can vary depending on the cell line and the specific experimental endpoint.

| Cell Line | Cancer Type | Assay | Concentration | Treatment Duration | Observed Effect |

| HeLa | Cervical Cancer | Cell Viability (CCK-8) | 0.5 µM | 48 hours | Significant decrease in cell viability[1] |

| HeLa | Cervical Cancer | Cell Proliferation (EdU) | 0.5 µM | 48 hours | Reduced cell proliferation[1] |

| HeLa | Cervical Cancer | Cell Migration (Scratch Assay) | 0.5 µM | 24, 48, 72 hours | Significant reduction in cell migration[1] |

| HeLa | Cervical Cancer | Cell Migration (Transwell) | 0.5 µM | - | Significant reduction in migrated cells[1] |

| HeLa | Cervical Cancer | Western Blot | 0.5 µM | - | Decreased phosphorylation of Akt (p-Akt)[1] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[1]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the no-treatment control.

Western Blot Analysis for PI3K/Akt and Wnt/β-catenin Pathway Proteins

This protocol describes the detection of key proteins in the PI3K/Akt and Wnt/β-catenin pathways following this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-catenin, anti-c-Myc, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 0.5 µM for HeLa cells) for the appropriate duration.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and add ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cells and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Visualizations

Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Caption: Wnt/β-catenin signaling pathway and the effect of this compound.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of CP21R7 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes.[1][2][3][4][5] Its ability to activate the canonical Wnt signaling pathway makes it a valuable tool in stem cell research and drug discovery.[1][2][3][4][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for GSK-3β, with an IC50 of 1.8 nM.[2][7] By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This stabilization of β-catenin allows its translocation to the nucleus, where it activates the T-cell factor (TCF)/lymphoid-enhancing factor (LEF) family of transcription factors, leading to the activation of Wnt target genes. This mechanism is crucial for processes such as cell proliferation, differentiation, and fate determination.[8] Due to its role in Wnt signaling activation, this compound is utilized in protocols for the differentiation of human pluripotent stem cells into various lineages, including mesoderm.[2][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₅N₃O₂ | [1][2][6] |

| Molecular Weight | 317.34 g/mol | [1][2][9] |

| CAS Number | 125314-13-8 | [1][2][6] |

| Appearance | Yellow to orange solid | [7] |

| Purity | ≥98% | [6] |

| Solubility in DMSO | ≥ 32 mg/mL (100.84 mM) to 63 mg/mL (198.52 mM) | [1][7][9] |

| Solubility in Ethanol | ~1 mg/mL | [1][9] |

| Solubility in Water | Insoluble | [1][9] |

| IC50 for GSK-3β | 1.8 nM | [2][7] |

| IC50 for PKCα | 1900 nM | [2][7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder (solid)

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[10] This prevents condensation from forming on the compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.17 mg of this compound.

-

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 317.34 g/mol x 1000 mg/g = 3.17 mg

-

-

-

Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11]

-

Storage Conditions:

Visualizations

This compound Mechanism of Action: Wnt Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cenmed.com [cenmed.com]

- 4. glpbio.com [glpbio.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. agscientific.com [agscientific.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Stability and Storage | Tocris Bioscience [tocris.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: CP21R7 in Combination with BMP4 for Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of pluripotent stem cells into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. The precise manipulation of key signaling pathways is essential to guide cell fate decisions. Bone Morphogenetic Protein 4 (BMP4), a member of the Transforming Growth Factor-beta (TGF-β) superfamily, is a well-established morphogen crucial for early embryonic development and the specification of various cell types, including cardiac, hematopoietic, osteogenic, and neuronal lineages.[1][2][3][4][5][6] CP21R7, also known as CP21, is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a key negative regulator of the canonical Wnt signaling pathway.[1][2][4][7][8] The strategic combination of BMP4 and this compound provides a powerful tool to synergistically guide the differentiation of stem cells, particularly towards mesodermal fates.

This document provides detailed application notes and protocols for the use of this compound in combination with BMP4 for cell differentiation, supported by quantitative data and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: A Synergistic Approach

The combination of this compound and BMP4 leverages the crosstalk between the Wnt and BMP signaling pathways, which are fundamental in developmental processes.

-

BMP4 Signaling: BMP4 initiates signaling by binding to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[1][3] This leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8).[1][3] These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation.[1][3] BMP4 can also signal through a non-canonical, SMAD-independent pathway involving p38/mitogen-activated protein kinase (MAPK).[1][8]

-

This compound and Wnt Signaling: this compound is a potent inhibitor of GSK-3β, with an IC50 of 1.8 nM.[1][4] GSK-3β is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes.

The simultaneous activation of the BMP pathway by BMP4 and the Wnt pathway by this compound can synergistically drive the differentiation of pluripotent stem cells towards specific lineages, most notably the mesoderm.[2][9]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. Chemicals that modulate stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Notes: CP21R7-Mediated Inhibition of HeLa Cell Migration

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CP21R7 is a potent inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and migration. In the context of cancer biology, dysregulation of GSK3β activity has been linked to tumorigenesis and metastasis. These application notes detail the use of this compound to investigate its inhibitory effects on the migration of HeLa cervical cancer cells. The provided protocols and data serve as a comprehensive guide for researchers studying GSK3β's role in cancer cell motility and for professionals in drug development exploring GSK3β inhibitors as potential anti-metastatic agents.

Mechanism of Action

This compound exerts its anti-migratory effects on HeLa cells by inhibiting GSK3β, which in turn modulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway and induces a reversal of the Epithelial-to-Mesenchymal Transition (EMT).[1] GSK3β can act as an upstream negative regulator of the PI3K/Akt pathway. Inhibition of GSK3β by this compound leads to a decrease in the phosphorylation of Akt (p-Akt), a key mediator of cell survival and migration.[1]

Furthermore, treatment with this compound influences the expression of EMT markers. It has been observed to decrease the expression of the mesenchymal marker N-cadherin while increasing the expression of the epithelial marker E-cadherin.[1] This shift from a mesenchymal to an epithelial phenotype is associated with reduced cell motility and invasive potential.

Data Presentation

The efficacy of this compound in inhibiting HeLa cell migration has been quantified using two standard in vitro methods: the wound healing (scratch) assay and the Transwell migration assay. The data presented below is derived from studies using a concentration of 0.5 μM this compound.[1]

Table 1: Effect of this compound on HeLa Cell Migration in a Wound Healing Assay

| Treatment | 24 hours | 48 hours | 72 hours |

| Control (Vehicle) | Cell migration observed | Significant wound closure | Near complete wound closure |

| This compound (0.5 µM) | Significantly reduced cell migration | Markedly inhibited wound closure | Maintained significant inhibition of wound closure |

| Statistical Significance (p-value) | <0.01 | <0.001 | <0.001 |

Table 2: Effect of this compound on HeLa Cell Migration in a Transwell Assay

| Treatment | Number of Migrated Cells |

| Control (Vehicle) | Baseline number of migrated cells |

| This compound (0.5 µM) | Significantly reduced number of migrated cells |

| Statistical Significance (p-value) | <0.001 |

Mandatory Visualizations

References

Application Notes and Protocols for CP21R7 in In Vitro Tumor Growth Suppression

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, migration, and survival.[1] Emerging research has identified GSK-3β as a key player in the progression of various cancers, making it an attractive target for therapeutic intervention. In cervical cancer, GSK-3β has been shown to be upregulated and associated with a poor prognosis.[2] The inhibition of GSK-3β by this compound has demonstrated significant anti-tumor effects in vitro, primarily through the modulation of the PI3K/Akt signaling pathway and the reversal of the epithelial-to-mesenchymal transition (EMT).[2][3][4][5]

These application notes provide a comprehensive overview of the in vitro effects of this compound on tumor growth suppression, with a focus on cervical cancer cell lines. Detailed protocols for key experimental assays are provided to enable researchers to effectively evaluate the efficacy and mechanism of action of this compound in their own studies.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on HeLa cervical cancer cells.

Table 1: Effect of this compound on HeLa Cell Viability and Proliferation

| Assay | Treatment | Concentration | Incubation Time | Result | Reference |

| CCK-8 Viability Assay | This compound | 0.5 µM | 48 hours | Significant decrease in cell viability | [2] |

| EdU Proliferation Assay | This compound | 0.5 µM | 48 hours | Significant decrease in cell proliferation | [2] |

Table 2: Effect of this compound on HeLa Cell Migration

| Assay | Treatment | Concentration | Incubation Time | Result | Reference |

| Scratch Assay | This compound | 0.5 µM | 24, 48, 72 hours | Significant reduction in cell migration | [2] |

| Transwell® Migration Assay | This compound | 0.5 µM | 12 hours | Significant reduction in the number of migrated cells | [2] |

Table 3: Effect of this compound on Key Signaling and EMT Protein Expression in HeLa Cells

| Protein Analyzed | Treatment | Concentration | Result | Reference |

| Phosphorylated Akt (p-Akt) | This compound | 0.5 µM | Significant decrease | [2] |

| N-cadherin | This compound | 0.5 µM | Significant decrease | [2] |

| E-cadherin | This compound | 0.5 µM | Significant increase | [2] |

Signaling Pathway

The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of GSK-3β, a key downstream component of the PI3K/Akt signaling pathway. In many cancers, the PI3K/Akt pathway is constitutively active, leading to the inactivation of GSK-3β through phosphorylation. This inactivation promotes cell survival, proliferation, and migration. By directly inhibiting GSK-3β, this compound effectively counters these pro-tumorigenic signals. Furthermore, GSK-3β inhibition by this compound has been shown to reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. This is evidenced by the observed decrease in the mesenchymal marker N-cadherin and an increase in the epithelial marker E-cadherin.

Caption: this compound inhibits GSK-3β, suppressing proliferation and migration.

Experimental Protocols

Cell Culture

HeLa cervical cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of HeLa cells using a Cell Counting Kit-8 (CCK-8).

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Prepare serial dilutions of this compound in complete DMEM. A final concentration of 0.5 µM is recommended based on published data.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assay (EdU)

This protocol details the use of a 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay to measure the effect of this compound on HeLa cell proliferation.

Materials:

-

HeLa cells

-

DMEM with 10% FBS

-

This compound

-

EdU Assay Kit (e.g., from Thermo Fisher Scientific)

-

96-well plates or plates with coverslips for imaging

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed HeLa cells in the desired format (e.g., 96-well plate) at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with 0.5 µM this compound or vehicle control for 48 hours.[2]

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours at 37°C.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide according to the manufacturer's protocol.

-

Counterstain the nuclei with Hoechst 33342.

-

Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells, or analyze by flow cytometry.

Cell Migration Assay (Transwell®)

This protocol describes a Transwell® migration assay to evaluate the effect of this compound on the migratory capacity of HeLa cells.

Materials:

-

HeLa cells

-

Serum-free DMEM

-

DMEM with 10% FBS (as a chemoattractant)

-

This compound

-

24-well Transwell® inserts (8 µm pore size)

-

Cotton swabs

-

4% Paraformaldehyde

-

Crystal Violet staining solution

Procedure:

-

Pre-treat HeLa cells with 0.5 µM this compound or vehicle control for the desired duration (e.g., 24 hours).

-